molecular formula C8H5ClS2 B14132474 5-Chloro-2,3'-bithiophene

5-Chloro-2,3'-bithiophene

Cat. No.: B14132474
M. Wt: 200.7 g/mol
InChI Key: ILNBQSXUFCNHFC-UHFFFAOYSA-N
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Description

5-Chloro-2,3’-bithiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a chlorine atom at the 5-position and the bithiophene structure (two thiophene rings connected at the 2 and 3’ positions) imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3’-bithiophene typically involves the chlorination of 2,3’-bithiophene. One common method is the use of triphosgene as a chlorinating agent . The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.

Industrial Production Methods: Industrial production of 5-Chloro-2,3’-bithiophene may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: Various substituted bithiophenes.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Extended conjugated systems and polymers.

Scientific Research Applications

5-Chloro-2,3’-bithiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3’-bithiophene in various applications depends on its chemical structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, its reactivity can be harnessed to modify biological targets through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,3’-bithiophene’s unique combination of a chlorine atom and bithiophene structure provides specific reactivity and properties that are advantageous in certain applications, particularly in organic electronics and materials science.

Properties

Molecular Formula

C8H5ClS2

Molecular Weight

200.7 g/mol

IUPAC Name

2-chloro-5-thiophen-3-ylthiophene

InChI

InChI=1S/C8H5ClS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H

InChI Key

ILNBQSXUFCNHFC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)Cl

Origin of Product

United States

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